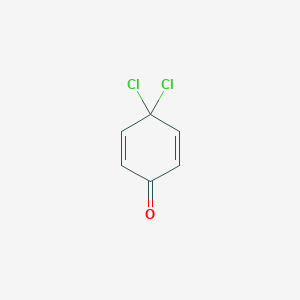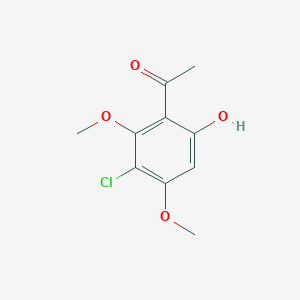
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO4 and a molecular weight of 230.65 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and a hydroxy group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the selective bromination of 3-chloro-4-hydroxy-acetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another method includes the use of cupric bromide in a refluxing chloroform-ethyl acetate mixture . These methods ensure the selective introduction of the chloro group while maintaining the integrity of the hydroxy and methoxy groups.
Análisis De Reacciones Químicas
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone can be compared with similar compounds such as:
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Lacks the chloro group, which affects its reactivity and biological interactions.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains two hydroxy groups, leading to different hydrogen bonding patterns and reactivity.
1-(3,4-Dimethoxyphenyl)ethanone: Lacks both the chloro and hydroxy groups, resulting in different chemical properties and applications.
These comparisons highlight the unique features of this compound, particularly the presence of the chloro group and its impact on the compound’s reactivity and interactions.
Propiedades
Número CAS |
81325-86-2 |
|---|---|
Fórmula molecular |
C10H11ClO4 |
Peso molecular |
230.64 g/mol |
Nombre IUPAC |
1-(3-chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11ClO4/c1-5(12)8-6(13)4-7(14-2)9(11)10(8)15-3/h4,13H,1-3H3 |
Clave InChI |
QMUAUQUQQYNWIM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1O)OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)

![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
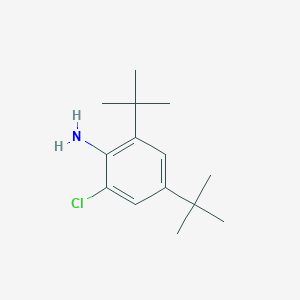


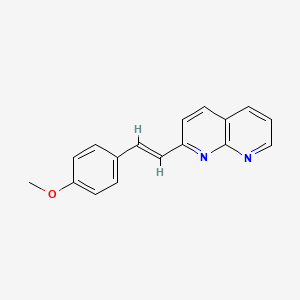
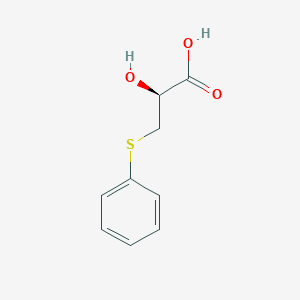
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
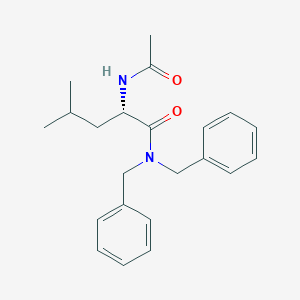
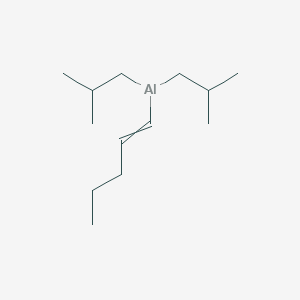
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
